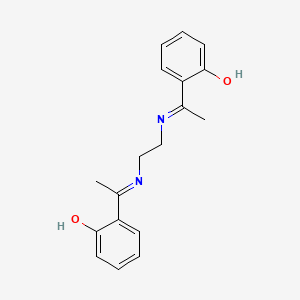

N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine

Description

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 3250–3350 | O–H stretching (enol form) |

| 1620–1640 | C=N stretching (imine) |

| 1585–1605 | Aromatic C=C stretching |

| 1280–1300 | C–O stretching (phenolic) |

The absence of free N–H stretches (3300–3500 cm⁻¹) confirms complete imine formation.

Nuclear Magnetic Resonance (NMR)

Properties

IUPAC Name |

2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]ethyl]-C-methylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13(15-7-3-5-9-17(15)21)19-11-12-20-14(2)16-8-4-6-10-18(16)22/h3-10,21-22H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWQABMAERJRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN=C(C)C1=CC=CC=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-60-8 | |

| Record name | NSC15386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

General Synthetic Approach

The preparation of N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine typically involves the condensation of 2-hydroxyacetophenone with ethylenediamine in a 2:1 molar ratio. The reaction proceeds via the formation of imine bonds (C=N) through the elimination of water molecules.

$$

2 \times \text{2-hydroxyacetophenone} + \text{ethylenediamine} \rightarrow \text{N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine} + 2 \times H_2O

$$

Typical Preparation Procedure

- Solvent: Methanol is commonly used as the reaction medium due to its ability to dissolve both reactants and facilitate the removal of water.

- Catalyst: Acid catalysts such as para-toluenesulfonic acid may be used to accelerate the condensation, but often the reaction proceeds efficiently without additional catalysts.

- Temperature: Mild heating (reflux or heating on a hot plate) for about 1 hour is sufficient.

- Molar Ratio: 2 moles of 2-hydroxyacetophenone per 1 mole of ethylenediamine.

- Isolation: The product precipitates as yellow crystalline solids, which can be collected by filtration, washed with methanol, and dried under vacuum.

Experimental Data and Yield

| Parameter | Details |

|---|---|

| Reactants | 2-Hydroxyacetophenone (0.1 mol, 13.63 g) and Ethylenediamine (0.05 mol, 3.01 g) |

| Solvent | Methanol (50 mL for each reactant solution) |

| Reaction Time | 1 hour |

| Temperature | Heating on hot plate (reflux conditions) |

| Product Appearance | Yellow crystalline solid |

| Yield | 99% (14.78 g) |

| Purification | Suction filtration, washing with methanol, drying in vacuo |

This procedure yields the ligand in high purity and yield, suitable for further applications in coordination chemistry.

Alternative Preparation Methods and Variations

- Using Alkyl-Substituted Salicylaldehydes or Hydroxyacetophenones: The synthesis can be adapted by using substituted derivatives such as 5-nonylhydroxyacetophenone, which reacts similarly with ethylenediamine under acid catalysis and azeotropic removal of water to yield substituted bis(salicylidene)ethylenediamines.

- Catalyst and Solvent Systems: Para-toluenesulfonic acid as an acid catalyst and toluene as a solvent can be employed to form an azeotrope with water, facilitating continuous removal of water and driving the reaction to completion.

- Water Removal: The azeotropic distillation method is effective for reactions where water removal is crucial to shift equilibrium towards product formation.

- Metal Complex Preparation: The ligand can be complexed with transition metals (e.g., Cu, Mn, Fe) by dissolving the ligand in an organic solvent such as Escaid 110 and adding aqueous metal salt solutions with ammonium hydroxide, followed by phase separation and purification.

Comparative Table of Preparation Conditions

| Aspect | Method 1 (Methanol) | Method 2 (Azeotropic Distillation) |

|---|---|---|

| Reactants | 2-Hydroxyacetophenone + Ethylenediamine | Alkyl-substituted hydroxyacetophenone + Ethylenediamine |

| Solvent | Methanol | Toluene |

| Catalyst | None or mild acid | Para-toluenesulfonic acid |

| Temperature | Reflux (~65 °C) | 60 °C |

| Water Removal | None (product precipitates) | Azeotropic removal with toluene |

| Reaction Time | 1 hour | Several hours (depends on water removal) |

| Product Purification | Filtration and drying | Phase separation and washing |

| Yield | ~99% | High (varies with substitution) |

Research Findings and Notes

- The condensation reaction is highly efficient and selective, favoring the formation of the bis-imine ligand without significant side products.

- The use of substituted hydroxyacetophenones allows tuning of the ligand properties, which can be exploited in metal complexation.

- Removal of water during the reaction is critical in some protocols to drive the equilibrium toward product formation.

- The ligand forms stable complexes with transition metals, which are important for catalytic and material applications.

- The reaction conditions are mild, environmentally benign, and scalable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of the reduced amine derivatives.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Studied for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine involves its ability to chelate metal ions. The compound forms stable complexes with various metal ions, which can influence biological pathways and chemical reactions. The molecular targets include metal-dependent enzymes and proteins, where the chelation can inhibit or modulate their activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N,N’-Bis(salicylidene)ethylenediamine (Salen)

- Structure : Lacks methyl groups on the benzylidene moieties, with hydroxyl groups at the 2-position of the benzene rings.

- Molecular Weight : 268.32 g/mol (CAS 94-93-9) .

- Applications: Widely used in coordination chemistry (e.g., Fe(III) and Co(II) complexes ). Forms stable complexes with transition metals due to its planar geometry and strong O,N-donor sites.

- Key Differences : The absence of alpha-methyl groups in Salen reduces steric hindrance, enhancing its ability to form six-coordinate metal complexes compared to the methyl-substituted derivative .

N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine

- Structure : Methoxy groups at the 3,4-positions instead of hydroxyl and methyl groups.

- Properties : Melting point 164.8–166.2 °C; lower yield (36.08%) compared to Salen derivatives .

- Applications : Demonstrated antibacterial activity, suggesting that electron-donating methoxy groups enhance bioactivity compared to hydroxyl/methyl substituents .

N,N′-Bis(5-sulfonatosalicylidene)ethylenediamine

- Structure : Sulfonato (-SO₃⁻) groups at the 5-position, increasing hydrophilicity.

- Applications : Used in solvent extraction systems (e.g., with Di-(2-ethylhexyl) phosphoric acid) for metal recovery, where aqueous solubility is critical .

Backbone Modifications

N,N'-Bis(2-hydroxybenzyl)ethylenediamine

- Structure : Amine backbone instead of a Schiff base, with benzyl rather than benzylidene groups.

- Applications : Cytotoxic activity against human cancer cell lines (A549, MDA-MB-231, PC3). Derivatives with halogen substituents (e.g., 5-bromo, 5-chloro) show enhanced anticancer effects, indicating that electronic modulation impacts bioactivity .

N,N-Bis(2-hydroxyethyl)ethylenediamine

- Structure : Hydroxyethyl groups instead of aromatic rings.

- Applications : CO₂ absorption studies show that increasing hydroxyl groups (from one to two) improves absorption efficiency, highlighting the role of substituent polarity in chemical reactivity .

Metal Complexation Behavior

Physicochemical Properties

*Estimated based on structural analogy.

Biological Activity

N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine (often abbreviated as BHE) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of BHE, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings.

1. Antimicrobial Activity

BHE and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to BHE exhibit significant activity against various bacterial strains.

Key Findings:

- A study on Schiff base derivatives, including BHE, demonstrated effective antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica .

- The minimum inhibitory concentration (MIC) values for certain derivatives were reported as follows:

| Compound | Bacteria | MIC (μM) |

|---|---|---|

| BHE | S. enterica | 11.6 |

| P. aeruginosa | 86 | |

| S. aureus | 140 |

The study highlighted that modifications to the structure of BHE could enhance its antimicrobial efficacy, suggesting a structure-activity relationship (SAR) where specific substituents influence biological activity.

2. Cytotoxic Activity

The cytotoxic potential of BHE has also been investigated, particularly concerning cancer cell lines.

Research Insights:

- In vitro studies revealed that BHE exhibited concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

- The mechanism of action was linked to cell cycle arrest and disruption of mitochondrial membrane potential, indicating that BHE may induce apoptosis in cancer cells.

Cytotoxicity Data:

| Cell Line | Compound | Effect |

|---|---|---|

| A549 | BHE | Cell cycle arrest |

| MDA-MB-231 | BHE | Loss of mitochondrial potential |

| PC3 | BHE | Concentration-dependent cytotoxicity |

These findings suggest that BHE could be a promising candidate for further development as an anticancer agent.

3. Antioxidant Properties

BHE has also been noted for its antioxidant capabilities, attributed to the presence of hydroxy groups in its structure.

Antioxidant Activity:

- The hydroxy groups contribute to the compound's ability to scavenge free radicals, which may play a role in preventing oxidative stress-related diseases .

- This property is particularly relevant in the context of developing therapeutic agents aimed at mitigating oxidative damage in biological systems.

Q & A

Q. What are the common synthetic routes for N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The ligand is typically synthesized via a Schiff base condensation reaction between ethylenediamine and substituted 2-hydroxybenzaldehyde derivatives. Key optimization parameters include:

- Stoichiometry: A 1:2 molar ratio of ethylenediamine to aldehyde ensures complete imine formation.

- Solvent Choice: Methanol or ethanol under reflux (60–80°C) promotes efficient condensation while minimizing side reactions.

- Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate imine formation but require pH adjustment to avoid precipitation .

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) improves purity. Yield optimization can be monitored using TLC or UV-Vis spectroscopy to track reaction completion.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence NMR chemical shifts?

Methodological Answer:

- 1H-NMR: Proton signals for the imine (-CH=N-) group typically appear at δ 8.2–8.5 ppm. Hydroxy (-OH) groups show broad peaks at δ 10–12 ppm, which can be suppressed using DMSO-d6 as a solvent. Substituents like methyl or trifluoromethyl groups on the aromatic ring cause upfield/downfield shifts due to electron-withdrawing or donating effects. For example, α-methyl groups induce shielding (~δ 2.3 ppm) .

- UV-Vis: The ligand exhibits strong π→π* transitions in the 250–350 nm range. Coordination to metals shifts absorption bands due to charge-transfer transitions.

- IR Spectroscopy: Stretching frequencies for C=N (~1600–1650 cm⁻¹) and phenolic O-H (~3200–3500 cm⁻¹) confirm imine and hydroxyl group formation.

Q. What are the safety considerations when handling N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritation) .

- Ventilation: Work in a fume hood to prevent inhalation of dust.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent contamination.

- Storage: Store in airtight containers at 2–8°C to minimize degradation. Monitor for discoloration, which may indicate decomposition.

Advanced Research Questions

Q. How does pH affect the coordination behavior and stability of metal complexes derived from this ligand, particularly in spectrophotometric applications?

Methodological Answer:

- pH-Dependent Coordination: At pH < 4, protonation of the imine nitrogen and hydroxyl groups prevents metal binding. Optimal complexation occurs at pH 6–8, where deprotonation enables chelation via the O⁻ and N donor sites. For example, Co(II) complexes show maximum absorbance at 410 nm at pH 6 .

- Stability Studies: Use Job’s method or molar ratio plots to determine stoichiometry. Monitor absorbance changes over time to assess kinetic stability. Adjust buffer systems (e.g., acetate for pH 4–6, phosphate for pH 6–8) to maintain stability during analysis.

Q. What challenges arise in determining the crystal structures of metal complexes with this ligand, and how can phase annealing methods improve crystallographic data?

Methodological Answer:

- Crystallization Challenges: Bulky substituents (e.g., α-methyl groups) often lead to disordered structures or poor diffraction. Slow evaporation from DMF/ethanol mixtures at 4°C can improve crystal quality.

- Phase Annealing: Implement the SHELX-90 program to resolve phase ambiguities in larger structures. Simulated annealing algorithms reduce noise in electron density maps, particularly for low-symmetry space groups (e.g., monoclinic P2₁/n) .

- Validation: Cross-validate bond lengths and angles with DFT calculations to ensure structural accuracy.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes using this ligand across different studies?

Methodological Answer:

- Control Variables: Standardize reaction conditions (temperature, solvent, substrate/oxidant ratios) to isolate ligand effects. For example, catalytic epoxidation efficiency varies with metal ion choice (Cu vs. Mn) and solvent polarity .

- Spectroscopic Probes: Use EPR or XAS to confirm metal oxidation states and coordination geometry. Discrepancies in catalytic activity may arise from differences in active species (e.g., Mn(III) vs. Mn(IV)) .

- Statistical Analysis: Apply multivariate regression to identify dominant factors (e.g., steric hindrance from α-methyl groups) influencing turnover frequencies.

Q. What methodological approaches are recommended for analyzing the electrochemical properties of manganese(III) complexes with this ligand?

Methodological Answer:

- Cyclic Voltammetry (CV): Use a three-electrode system in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Scan rates of 50–200 mV/s reveal redox processes (e.g., Mn(III)/Mn(IV) at ~0.8 V vs. Ag/AgCl) .

- Spectroelectrochemistry: Couple CV with UV-Vis to monitor spectral changes during redox transitions. For example, oxidation of Mn(III) to Mn(IV) may shift ligand-to-metal charge transfer bands.

- Data Interpretation: Compare half-wave potentials with DFT-calculated HOMO/LUMO energies to correlate electronic structure with reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.